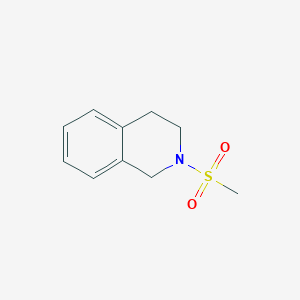

2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tetrahydroisoquinolines often involves cascade reactions, including sulfonylation and cyclization steps. For instance, a cascade halosulfonylation of 1,7-enynes has been established for efficiently synthesizing densely functionalized 3,4-dihydroquinolin-2(1H)-ones, highlighting a method to construct the tetrahydroisoquinoline scaffold with sulfonyl functionalities (Zhu et al., 2016). Additionally, improved synthesis methods for 1-methyl-1,2,3,4-tetrahydroisoquinoline, a closely related compound, have been reported, emphasizing modifications to increase overall yield (Song Hong-rui, 2011).

Molecular Structure Analysis

The molecular structure of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline and related compounds has been thoroughly investigated using NMR spectroscopy and other techniques to assign and analyze their chemical shifts, revealing insights into their conformation and electronic structure (Jios et al., 2005).

Chemical Reactions and Properties

The compound participates in various chemical reactions, including those leading to the inhibition of phenylethanolamine N-methyltransferase (PNMT), demonstrating its utility in exploring biochemical pathways. For example, compounds structurally related to tetrahydroisoquinolines have shown remarkable potency and selectivity as PNMT inhibitors (Grunewald et al., 1999).

Physical Properties Analysis

The physical properties of tetrahydroisoquinolines, including their solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments and applications. These properties are determined through analytical techniques such as high-performance liquid chromatography (HPLC) and crystalline structure analysis, although specific studies on 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline are not directly cited here.

Chemical Properties Analysis

Chemical properties, including reactivity, stability under different conditions, and interaction with various biochemical receptors, are essential for assessing the compound's potential in medicinal chemistry. The analysis of its inhibitory activity on PNMT and selectivity towards different receptors provides insights into its chemical behavior and potential therapeutic value (Grunewald et al., 1997).

Applications De Recherche Scientifique

Enzyme Inhibition

- Phenylethanolamine N-methyltransferase (PNMT) Inhibition:

- Tetrahydroisoquinoline derivatives, such as 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline, are potent inhibitors of PNMT, an enzyme involved in neurotransmitter synthesis. These compounds show selectivity towards PNMT over alpha2-adrenoceptors, suggesting their potential in modulating neurotransmitter-related pathways (Grunewald et al., 1997).

Analytical Methods

- High-Performance Liquid Chromatography (HPLC) Analysis:

- Tetrahydroisoquinolines, including derivatives of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, can be analyzed using HPLC with fluorescent labeling, enabling sensitive detection in biological samples such as rat brain (Inoue et al., 2008).

Anticancer Research

- Potential Anticancer Agents:

- Compounds with the 1,2,3,4-tetrahydroisoquinoline structure have shown promise as anticancer agents. Modifications to this structure can result in compounds with significant cytotoxic effects against various cancer cell lines (Redda et al., 2010).

Chemical Synthesis

- Synthesis Improvements:

- Methods for synthesizing 1-methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, have been developed with high overall yield, highlighting the versatility and feasibility of producing tetrahydroisoquinoline derivatives (Song Hong-rui, 2011).

Propriétés

IUPAC Name |

2-methylsulfonyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-14(12,13)11-7-6-9-4-2-3-5-10(9)8-11/h2-5H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKMAKWPSSRSFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B5591513.png)

![4-[4-(butylsulfonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5591520.png)

![methyl 4-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B5591530.png)

![7,7'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(2-oxo-2H-chromene-3-carboxylic acid)](/img/structure/B5591537.png)

![N-[rel-(3R,4S)-1-cyclopentyl-4-cyclopropyl-3-pyrrolidinyl]-4-(1H-imidazol-1-yl)butanamide dihydrochloride](/img/structure/B5591542.png)

![1-[(2-pyridinylthio)acetyl]-4-piperidinecarboxamide](/img/structure/B5591548.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5591552.png)

![1-butyl-4-[2-(3-hydroxyazetidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5591556.png)

![N,N-diallyl-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5591581.png)

![N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5591605.png)

![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5591612.png)

![5-(4-fluorophenyl)-N-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5591617.png)